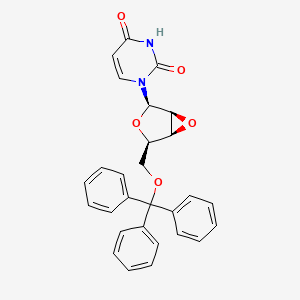

5'-O-三苯甲基尿苷-2',3'-lyxo-环氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related epoxide compounds often involves selective epoxidation reactions, ring-opening reactions, and protective group strategies. For example, the synthesis of N-Acetylneuraminic Acid derivatives involves a cis-selective Wittig reaction followed by diastereoselective epoxidation and regioselective epoxide opening, showcasing the complexity and precision required in synthesizing such molecules (Bodenmüller & Schmidt, 1994).

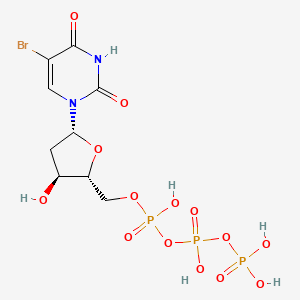

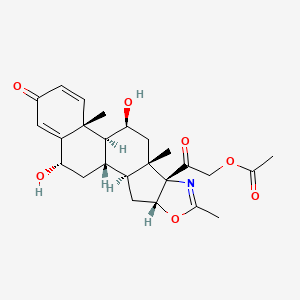

Molecular Structure Analysis

The structure of epoxide-containing compounds is characterized by the presence of a three-membered epoxy ring, which significantly affects the molecule's reactivity and interaction. Structural analysis through techniques such as NMR and X-ray crystallography provides insights into the configuration and conformations of these molecules, as demonstrated in studies of 6-deoxyhex-5-enopyranosides epoxidation (Enright et al., 2002).

Chemical Reactions and Properties

Epoxide rings in molecules like 5'-O-Trityluridine-2',3'-lyxo-epoxide are highly reactive, participating in various chemical reactions such as ring-opening with nucleophiles. This reactivity is exploited in synthetic routes to introduce functional diversity into the nucleoside framework, as seen in the synthesis of thieno[3,2-d]pyrimidine-2,4-dione nucleosides (Fossey, Ladurée, & Robba, 1995).

科学研究应用

环氧化和合成潜力

6-脱氧己-5-烯吡喃苷的环氧化导致形成环氧化物,如 5'-O-三苯甲基尿苷-2',3'-lyxo-环氧化物。此过程还产生了受保护的 D-己糖-5-酮糖衍生物,为新型糖衍生物提供了途径。这些化合物作为肌醇和氮杂糖等复杂生物分子的合成中间体具有潜力。对这些环氧化物的详细结构解析增强了我们对其在合成有机化学中的潜力的理解 (Enright et al., 2002).

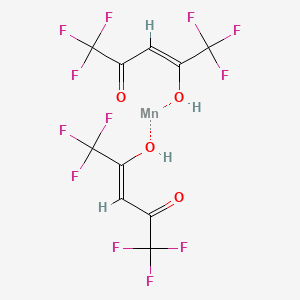

烯烃氧化

在烯烃氧化中,5'-O-三苯甲基尿苷-2',3'-lyxo-环氧化物可以与涉及非血红素铁催化剂的反应相关。这些反应展示了 Fe(III)-OOH 中间的双重性质,它可以导致烯烃环氧化或顺式二羟基化。结果受铁周围的配体环境影响,证明了分子结构和化学反应性之间的复杂相互作用 (Chen et al., 2002).

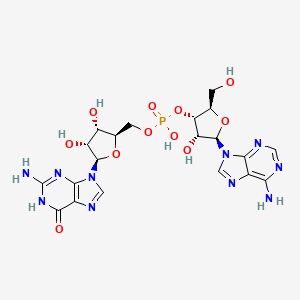

糖苷酶抑制

该化合物与 D-lyxo-己糖-5-酮糖的合成有关,D-lyxo-己糖-5-酮糖是糖加工抑制剂脱氧曼诺脂霉素的前体。这突出了 5'-O-三苯甲基尿苷-2',3'-lyxo-环氧化物在生物活性分子合成中的潜力,为新型治疗和治疗剂提供了途径 (O'Brien et al., 2001).

亲核加成

已经研究了衍生自 5'-O-三苯甲基尿苷-2',3'-lyxo-环氧化物等化合物的环氧化物对各种亲核试剂(O-、S-、N- 和 C-亲核试剂)的反应性。这些反应对于理解这些化合物的区域和立体选择性至关重要,这对于设计靶向化学合成至关重要 (Di Bussolo et al., 2004).

属性

IUPAC Name |

1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYVDMYFAPCBP-HMNRDNJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]5[C@H](O5)[C@@H](O4)N6C=CC(=O)NC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11762421 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)